molecular formula C18H18N2OS2 B2600697 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea CAS No. 2034254-15-2

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea

Cat. No. B2600697
CAS RN: 2034254-15-2
M. Wt: 342.48
InChI Key: FZQGMUXRRJAYNO-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea, also known as BTEU, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of urea derivatives and is known for its unique chemical structure that gives it specific properties and functions. In

Scientific Research Applications

Corrosion Inhibition

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea may have potential applications in corrosion inhibition. For instance, similar urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated effective corrosion inhibition properties for mild steel in acidic environments. These compounds operate by adsorbing onto metal surfaces, forming a protective layer that inhibits corrosion (Mistry et al., 2011).

Osmolyte Interactions

Compounds like 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea may interact with osmolytes in biological systems. Studies on urea and methylamine mixtures, which are used as osmolytes by certain organisms, provide insights into how such compounds might interact with proteins and affect their stability (Lin & Timasheff, 1994).

Nonlinear Optical Properties

Derivatives of urea, particularly those involving bithiophene structures, have been studied for their nonlinear optical properties. These properties are significant in the development of materials for optical applications like second-harmonic generation. For example, organometallic-organic hybrid crystals containing ferrocenyl dipyridine and binaphthol demonstrated nonlinear optical properties influenced by their crystal structure (Lee et al., 1999).

Intramolecular Interactions

Bithiophene-containing compounds exhibit unique intramolecular interactions, such as sulfur-bromine interactions, which contribute to the self-rigidification of π-conjugated systems. These interactions play a vital role in determining the structural and electronic properties of these materials (Hergué et al., 2008).

Rheology and Morphology in Hydrogels

Urea derivatives can influence the rheology and morphology of hydrogels. The structure and physical properties of these gels can be tuned by varying the types of anions present, providing insights into the potential applications of similar compounds in hydrogel formation (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(2-methylphenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS2/c1-13-4-2-3-5-16(13)20-18(21)19-10-8-15-6-7-17(23-15)14-9-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGMUXRRJAYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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